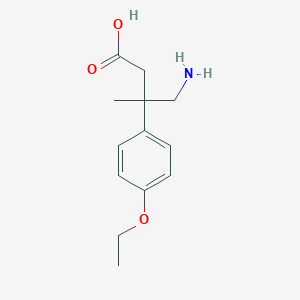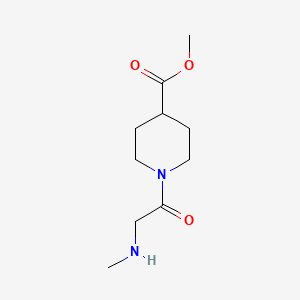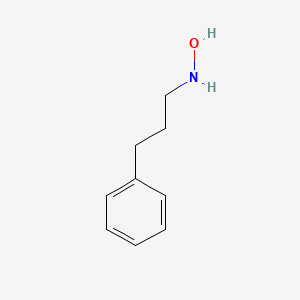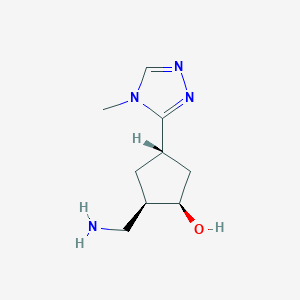
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chiral compound with a unique structure that includes a cyclopentane ring, an aminomethyl group, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Attachment of the Triazole Moiety: The triazole ring can be attached using a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce the cyclopentane ring to a cyclopentanol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Saturated triazole derivatives, cyclopentanol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its triazole moiety is particularly useful in bioconjugation reactions, allowing for the attachment of various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its chiral nature and functional groups make it a promising scaffold for the development of pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4S)-2-(aminomethyl)-4-(1,2,4-triazol-3-yl)cyclopentan-1-ol: Lacks the methyl group on the triazole ring.
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,3-triazol-3-yl)cyclopentan-1-ol: Has a different triazole isomer.
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-5-yl)cyclopentan-1-ol: The triazole ring is substituted at a different position.
Uniqueness
The uniqueness of (1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol lies in its specific substitution pattern and chiral centers. The presence of the methyl group on the triazole ring and the specific stereochemistry of the cyclopentane ring contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H16N4O/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6/h5-8,14H,2-4,10H2,1H3/t6-,7+,8+/m0/s1 |
Clé InChI |
MBVNMWGUVVTESW-XLPZGREQSA-N |
SMILES isomérique |
CN1C=NN=C1[C@H]2C[C@@H]([C@@H](C2)O)CN |
SMILES canonique |
CN1C=NN=C1C2CC(C(C2)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




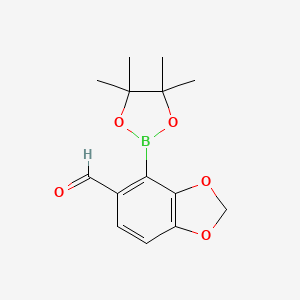
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)




